![molecular formula C44H76O2 B1261565 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate](/img/structure/B1261565.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is a type of cholesteryl ester, which is a sterol ester obtained by the formal condensation of the carboxy group of any carboxylic acid with the 3-hydroxy group of cholesterol . Cholesteryl esters are crucial in the transport and storage of cholesterol within the body, playing a significant role in lipid metabolism and homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. One common method is the reaction of cholesterol with fatty acid chlorides in the presence of a base, such as pyridine, to form the ester. Another method involves the use of thionyl chloride as a catalyst .
Industrial Production Methods: Industrial production of cholesteryl esters often employs enzymatic methods, utilizing enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin-cholesterol acyltransferase (LCAT) to catalyze the esterification process. These methods are preferred due to their specificity and efficiency in producing high-purity cholesteryl esters .
化学反応の分析
Types of Reactions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate can undergo various chemical reactions, including:
Oxidation: Cholesteryl esters can be oxidized to form oxysterols, which have significant biological activities.
Hydrolysis: Hydrolysis of cholesteryl esters by cholesterol esterase produces free cholesterol and fatty acids.
Transesterification: This reaction involves the exchange of ester groups between cholesteryl esters and other alcohols or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically catalyzed by enzymes like cholesterol esterase under physiological conditions.
Transesterification: Catalyzed by acids or bases, often under mild heating conditions.
Major Products:
Oxidation: Produces oxysterols.
Hydrolysis: Yields free cholesterol and fatty acids.
Transesterification: Results in the formation of new esters and alcohols or acids.
科学的研究の応用
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate involves its role in lipid metabolism. It is transported in the bloodstream by lipoproteins and taken up by cells via receptor-mediated endocytosis. Within cells, it is hydrolyzed by cholesterol esterase to release free cholesterol, which is then utilized in membrane synthesis, hormone production, and other cellular processes . The esterification and hydrolysis of cholesteryl esters are tightly regulated by enzymes like ACAT and LCAT .
類似化合物との比較
Cholesteryl Oleate (181): Similar in structure but contains an 18-carbon fatty acid chain with one double bond.
Cholesteryl Linoleate (182): Contains an 18-carbon fatty acid chain with two double bonds.
Cholesteryl Palmitate (160): Contains a 16-carbon saturated fatty acid chain.
Uniqueness: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. The presence of a single double bond in the fatty acid chain affects its fluidity and interaction with other lipids and proteins in cell membranes .
特性
分子式 |
C44H76O2 |
|---|---|
分子量 |
637.1 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C44H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h13-14,25,34-35,37-41H,7-12,15-24,26-33H2,1-6H3/b14-13-/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
InChIキー |
RLMIGWIAENJHMP-RJRTUNKTSA-N |
異性体SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
正規SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


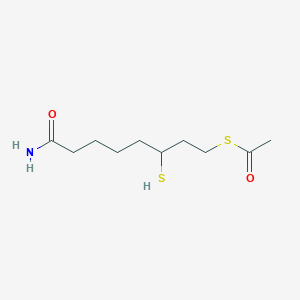
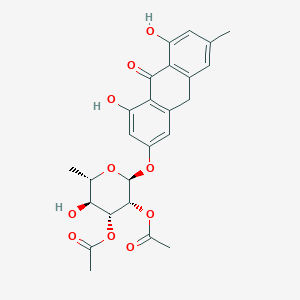
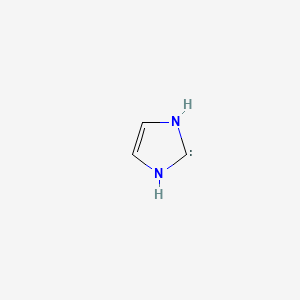
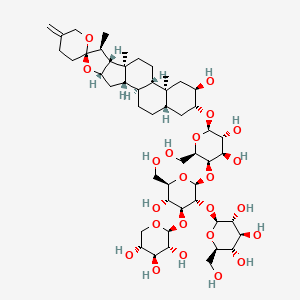
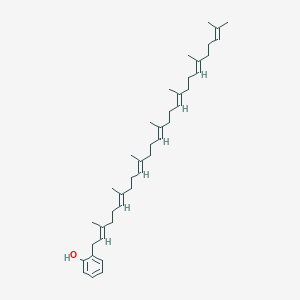
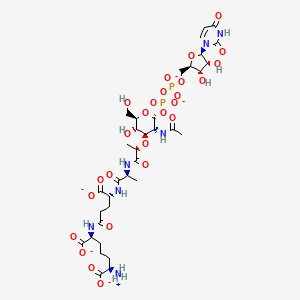
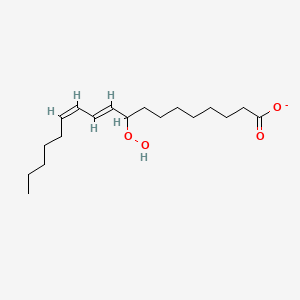
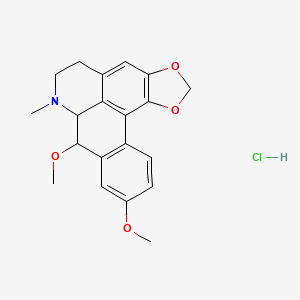
![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
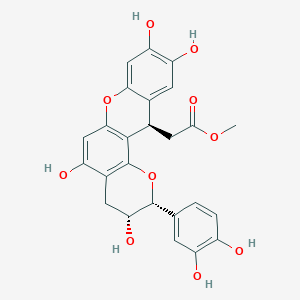
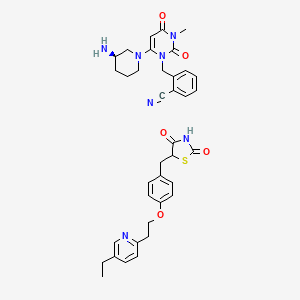
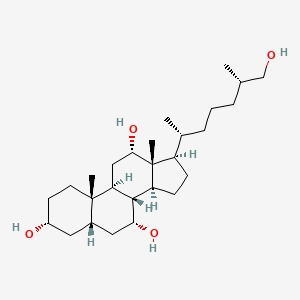
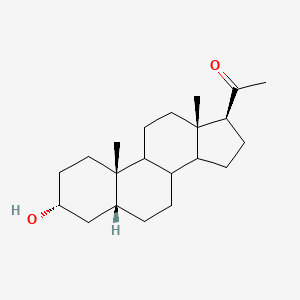
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
